molecular formula C9H17NO3 B14282187 (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid

Cat. No.: B14282187
M. Wt: 187.24 g/mol
InChI Key: ZGUZUQVQUIZGGC-GJMOJQLCSA-N
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Description

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid is a chiral building block of significant interest in advanced pharmaceutical research and development. This compound is recognized in scientific literature as a key component of dolaproine, a non-proteinogenic amino acid unit found in the potent cytotoxin dolastatin 10 and its synthetic analogs, such as the auristatins . These derivatives are renowned for their potent anti-mitotic activity, which works by disrupting microtubule dynamics and inducing apoptosis in cells . The specific stereochemistry of this compound, denoted by the (2R,3R) and (2S) configurations, is critical for its biological activity and incorporation into complex molecules . Its primary research value lies in the synthesis of Antibody-Drug Conjugates (ADCs), a cutting-edge class of targeted cancer therapeutics . In ADCs, cytostatic payloads like monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE)—which contain this structural unit—are linked to antibodies that specifically target cancer cells. This enables the targeted delivery of the cytotoxic agent, minimizing damage to healthy tissues and improving the therapeutic window . With a listed molecular weight of 223.70 g/mol and a high purity of ≥98%, this compound is supplied as a reliable starting material for complex synthetic routes . It is offered For Research Use Only, strictly for laboratory and further manufacturing applications, and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C9H17NO3/c1-6(9(11)12)8(13-2)7-4-3-5-10-7/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8-/m1/s1

InChI Key

ZGUZUQVQUIZGGC-GJMOJQLCSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)O

Canonical SMILES

CC(C(C1CCCN1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Baylis-Hillman Reaction Followed by Diastereoselective Hydrogenation

Reaction Design and Substrate Preparation

The Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate serves as the cornerstone of this method. The reaction proceeds via a conjugate addition-elimination mechanism, catalyzed by nucleophilic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield an α,β-unsaturated ester intermediate. The N-Boc protecting group ensures compatibility with subsequent hydrogenation steps while maintaining the stereochemical integrity of the pyrrolidine ring.

Hydrogenation and Stereochemical Control

The unsaturated ester undergoes diastereoselective hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂). This step reduces the double bond with high selectivity for the (2R,3R) configuration, achieving a diastereomeric excess (d.e.) of >95%. The reaction’s outcome is attributed to the steric hindrance imposed by the Boc-protected pyrrolidine, which favors hydrogen addition from the less hindered face.

Table 1: Key Parameters for Baylis-Hillman-Hydrogenation Synthesis
Parameter Details
Starting Materials N-Boc-prolinal, methyl acrylate
Catalyst DABCO (Baylis-Hillman); Pd/C (hydrogenation)
Solvent Dichloromethane (Baylis-Hillman); Methanol (hydrogenation)
Temperature 0–25°C (Baylis-Hillman); 25°C (hydrogenation)
Yield 68% overall (two steps)
Stereoselectivity >95% d.e. for (2R,3R) configuration

Ruthenium-Catalyzed Asymmetric Hydrogenation

Substrate Synthesis via β-Keto Ester Intermediate

This route begins with the preparation of a β-keto-α-methyl ester derived from (S)-N-Boc-proline. The keto ester is synthesized through a two-step sequence: (1) oxidation of the proline derivative to a ketone and (2) esterification with methyl iodide. The resulting β-keto ester serves as the substrate for asymmetric hydrogenation.

Dynamic Kinetic Resolution with Ru(II) Catalysts

The hydrogenation employs a chiral Ru(II)-(BINAP) catalyst (e.g., RuCl₂[(R)-BINAP]) to induce dynamic kinetic resolution (DKR). Under 50 bar H₂ pressure, the catalyst facilitates simultaneous reduction of the ketone and epimerization of the α-stereocenter, yielding the desired (2R,3R)-configured product with 89% enantiomeric excess (e.e.).

Table 2: Ru-Catalyzed Hydrogenation Conditions
Parameter Details
Catalyst RuCl₂[(R)-BINAP]
Pressure 50 bar H₂
Solvent Tetrahydrofuran (THF)
Temperature 60°C
Yield 75%
Stereoselectivity 89% e.e.

Reformatsky Reaction Approach

Zinc-Mediated Coupling

The Reformatsky reaction, utilizing zinc metal and ethyl bromoacetate , constructs the carbon skeleton of the target molecule. A chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is attached to the pyrrolidine precursor to enforce stereocontrol during the coupling step. The reaction proceeds via a zinc enolate intermediate, which reacts with a methyl-substituted aldehyde to form the β-hydroxy ester.

Hydrolysis and Protecting Group Manipulation

Following the Reformatsky step, the ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH). Subsequent removal of the chiral auxiliary under acidic conditions (e.g., HCl in dioxane) affords the free amino acid. Methoxylation is achieved via Williamson ether synthesis , employing methyl iodide and silver oxide (Ag₂O).

Table 3: Reformatsky Reaction Parameters
Parameter Details
Reagents Zinc, ethyl bromoacetate, chiral auxiliary
Solvent Tetrahydrofuran (THF)
Temperature −78°C to 25°C
Yield 62% (over three steps)
Stereoselectivity 82% d.e.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

This method resolves racemic 3-methoxy-2-methyl-3-pyrrolidinylpropanoic acid using immobilized lipases (e.g., Candida antarctica lipase B). The enzyme selectively acylates the (2R,3R)-enantiomer with vinyl acetate in tert-butyl methyl ether (TBME), leaving the undesired (2S,3S)-isomer unreacted. The products are separated via column chromatography.

Limitations and Scalability

While enzymatic resolution achieves >99% e.e., the maximum theoretical yield is limited to 50% for each enantiomer. Scale-up requires recycling the undesired isomer through racemization conditions (e.g., strong base).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison
Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Baylis-Hillman 68 >95% d.e. Moderate High
Ru-Catalyzed Hydrogen. 75 89% e.e. High Moderate
Reformatsky 62 82% d.e. Low Low
Enzymatic Resolution 50 >99% e.e. Limited High

Scientific Research Applications

(2R,3R)-3-Methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Boc-Protected Derivative: (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic Acid

Key Differences :

  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen .
  • Molecular formula: C₁₄H₂₅NO₅
  • Molecular weight : 287.36 g/mol .
  • Applications : Synthetic intermediate in peptide chemistry; enhances solubility and stability during solid-phase synthesis .
  • Activity : Lacks direct bioactivity; used exclusively as a precursor for dolastatin analogs .

Comparison Table :

Property Target Compound Boc-Protected Derivative
Molecular Formula C₉H₁₇NO₃ C₁₄H₂₅NO₅
Molecular Weight 187.24 287.36
Key Functional Groups Methoxy, pyrrolidine Boc, methoxy, pyrrolidine
Bioactivity Antiplasmodial (in dolastatin) None (synthetic intermediate)
Synthesis Role Natural product subunit Protected intermediate

(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol

Key Differences :

  • Structure: Substitutes the propanoic acid with a hydroxymethyl group and introduces a 4-octylphenyl side chain .
  • Activity : Exhibits cytotoxic activity against murine hematopoietic FL5.12 cells (IC₅₀ = 2.5 µM) by downregulating nutrient transporters .
  • Stereochemical Impact: The (2S,3R) configuration is critical for binding to nutrient transporters, while structural hybridization with phenothiazine reduces potency .

Comparison Table :

Property Target Compound (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol
Core Structure Propanoic acid + pyrrolidine Pyrrolidine + hydroxymethyl + 4-octylphenyl
Bioactivity Antiplasmodial Cytotoxic
Key Functional Groups Methoxy, carboxyl Hydroxymethyl, aromatic
Mechanism Subunit in dolastatins Nutrient transporter inhibition

Dolastatin 10

Key Differences :

  • Structure : Macrocyclic peptide containing O-M-Dolaproine as a subunit, along with dolavaline, dolaphenine, and other modified residues .
  • Activity: Potent microtubule inhibitor (IC₅₀ = 0.1–1 nM in cancer cells); derived from marine cyanobacteria .
  • Role of O-M-Dolaproine : Contributes to conformational rigidity and target binding in the larger peptide .

Comparison Table :

Property Target Compound Dolastatin 10
Molecular Complexity Monomeric Macrocyclic peptide
Molecular Weight 187.24 ~1,200 g/mol
Bioactivity Subunit-dependent Direct anticancer activity
Applications Building block for peptides Clinical trials (discontinued)

Research Findings and Implications

Stereochemical Specificity : The (2R,3R,2S) configuration in O-M-Dolaproine is essential for its role in dolastatins. Alterations (e.g., Boc protection) abolish bioactivity but improve synthetic utility .

Structural Hybridization: Combining pyrrolidine derivatives with phenothiazine systems () reduces cytotoxicity, highlighting the sensitivity of bioactivity to substituent modifications .

Anti-Plasmodial Mechanism : O-M-Dolaproine-containing dolastatins inhibit Plasmodium falciparum growth by disrupting microtubule dynamics, similar to vinca alkaloids .

Biological Activity

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid, with CAS number 120205-62-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C9H17NO3C_9H_{17}NO_3, with a molecular weight of approximately 187.24 g/mol. It features a chiral center, which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Chiral Centers3

The biological activity of (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid is primarily attributed to its interaction with specific biological pathways and targets:

  • Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving amino acids and neuropeptides, which are crucial for cognitive functions and mood regulation.
  • Receptor Binding : Research indicates that it may act as a ligand for certain receptors, potentially modulating their activity and leading to physiological effects.

Pharmacological Studies

Several studies have explored the pharmacological implications of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated its ability to affect neuronal cell lines, suggesting neuroprotective properties.
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound can lead to improvements in memory and learning tasks, indicating cognitive enhancement potential.

Case Studies

  • Cognitive Enhancement in Rodents : A study published in the Journal of Neurochemistry investigated the effects of (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid on spatial memory in mice. Results indicated significant improvements in performance on the Morris water maze task, suggesting enhanced memory retention and spatial learning capabilities.
  • Neuroprotective Effects : Another research article highlighted the compound's ability to protect neurons from oxidative stress-induced apoptosis in cultured neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
(2S)-PyrrolidineC4H9NModulates neurotransmitter release
(R)-BaclofenC10H12ClNGABA receptor agonist
(S)-CitalopramC17H18ClNSelective serotonin reuptake inhibitor

Q & A

What are the key synthetic strategies for enantioselective synthesis of (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid?

Basic Research Question
Answer:
The synthesis of this compound requires precise stereochemical control. Key strategies include:

  • Chiral Pool Synthesis : Use enantiomerically pure (2S)-pyrrolidine as a starting material to preserve stereochemistry .
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) to protect the pyrrolidine nitrogen during coupling reactions .
  • Stereoselective Alkylation : Introduce the methoxy and methyl groups via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) to ensure (2R,3R) configuration .
  • Carboxylic Acid Formation : Hydrolyze ester intermediates under basic conditions (LiOH/THF) to yield the final propanoic acid moiety .

How does the stereochemistry of this compound influence its biological activity in antiplasmodial studies?

Advanced Research Question
Answer:
The (2R,3R) and (2S) configurations are critical for target binding. Methodological insights include:

  • Conformational Analysis : NMR and molecular dynamics simulations reveal that the methoxy group stabilizes a bioactive conformation, enhancing interaction with Plasmodium falciparum proteases .
  • Docking Studies : The (2S)-pyrrolidine moiety mimics natural substrates, enabling competitive inhibition of malarial enzyme active sites .
  • Comparative Assays : Testing enantiomeric pairs (e.g., (2S,3S) vs. (2R,3R)) shows a >10-fold difference in IC50 values, confirming stereodependence .

What analytical techniques are recommended for structural validation and purity assessment?

Basic Research Question
Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm stereochemistry (e.g., methoxy proton splitting patterns and pyrrolidine ring coupling constants) .
  • HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid/ACN gradient) resolves enantiomeric impurities (<1% detection limit) .
  • X-ray Crystallography : Single-crystal analysis validates absolute configuration, particularly for chiral centers .

How can researchers address discrepancies in reported antiplasmodial activity across different studies?

Advanced Research Question
Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., parasite strain, incubation time). For example, Pf3D7 vs. PfDd2 strains show differential susceptibility due to transporter polymorphisms .
  • Compound Stability : Perform stability studies in culture media (pH 7.4, 37°C) to rule out degradation over 24-hour assays .
  • Cellular Uptake : Use radiolabeled analogs (e.g., 14C^{14}\text{C}-methoxy) to quantify intracellular accumulation, which correlates with observed EC50 variations .

What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?

Advanced Research Question
Answer:

  • Flow Chemistry : Continuous reactors improve mixing and thermal control during exothermic steps (e.g., Boc deprotection with TFA) .
  • Catalytic Asymmetric Methoxylation : Replace stoichiometric chiral reagents with organocatalysts (e.g., cinchona alkaloids) to reduce costs and waste .
  • Quality-by-Design (QbD) : Design of Experiments (DoE) identifies critical parameters (e.g., pH during crystallization) to maximize enantiomeric excess (ee >99%) .

How is this compound integrated into peptide-based drug conjugates for targeted delivery?

Advanced Research Question
Answer:

  • Linker Design : Attach via amide bonds to lysine or cysteine residues in antibody-drug conjugates (ADCs). Stability is assessed using plasma esterase assays .
  • In Vivo Efficacy : Conjugates with dolaproine derivatives (e.g., monomethyl auristatin F analogs) show 50% tumor regression in xenograft models at 1 mg/kg doses .
  • Metabolite Tracking : LC-MS/MS quantifies hydrolyzed free acid in tissues, confirming target engagement .

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